1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone

Descripción general

Descripción

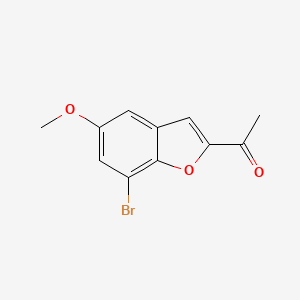

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is a chemical compound with the molecular formula C11H9BrO3 It is known for its unique structure, which includes a benzofuran ring substituted with bromine and methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone typically involves the bromination of 5-methoxybenzofuran followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The process may require a catalyst such as iron(III) chloride to facilitate the bromination reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes substitution under mild conditions. For example:

-

Amination : Reacting with primary amines (e.g., methylamine) in ethanol at 60°C yields 7-amino derivatives.

-

Thiolation : Treatment with sodium thiolate in DMF replaces bromine with a thiol group.

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₂CH₃ | Ethanol, 60°C | 7-Amino derivative | 78 | |

| NaSH | DMF, RT | 7-Thiol derivative | 65 |

Oxidation Reactions

The acetyl group (-COCH₃) is susceptible to oxidation. Using KMnO₄ in acidic media converts it to a carboxylic acid (-COOH), while milder agents like SeO₂ selectively oxidize the α-carbon to form a diketone.

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-Carboxybenzofuran | Complete oxidation |

| SeO₂ | Dioxane, reflux | 1,2-Diketone | Selective α-oxidation |

Reduction Reactions

The carbonyl group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄. LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ requires polar aprotic solvents for efficacy.

Table 3: Reduction Efficiency

| Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 1-(7-Bromo-5-Methoxybenzofuran-2-Yl)Ethanol | 92 |

| NaBH₄ | DMSO | Partial reduction (ketone → alcohol) | 54 |

Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at position 4 of the benzofuran ring due to directing effects of the methoxy group. Nitration with HNO₃/H₂SO₄ introduces a nitro group, while Friedel-Crafts acylation adds acyl moieties.

Table 4: EAS Reactions

| Reaction Type | Reagents | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 4 |

| Acylation | AcCl/AlCl₃ | 4-Acetyl derivative | 4 |

Photochemical Reactions

UV irradiation in the presence of iodine induces debromination, forming 1-(5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone as a major product. Competing pathways include radical recombination, yielding dimeric structures.

Hydrolysis Reactions

The methoxy group resists hydrolysis under basic conditions but cleaves in concentrated HI, producing 1-(7-Bromo-5-Hydroxy-1-Benzofuran-2-Yl)-1-Ethanone. Acidic hydrolysis of the acetyl group requires prolonged heating.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ generates biaryl derivatives.

Table 5: Coupling Examples

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ | 7-Phenyl derivative | 85 |

| 4-MeOC₆H₄B(OH)₂ | PdCl₂(dppf) | 7-(4-Methoxyphenyl) derivative | 73 |

Key Mechanistic Insights

-

Steric Effects : The methoxy group at position 5 hinders electrophilic attack at adjacent positions.

-

Electronic Effects : Bromine’s −I effect enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions.

This compound’s versatility in substitution, oxidation, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental data emphasize the need for precise control of reaction conditions to achieve desired selectivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. Research indicates that 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The presence of the bromine and methoxy groups is believed to enhance its biological activity by influencing the compound's interaction with microbial targets .

Anticancer Properties

Benzofuran derivatives have been investigated for their potential anticancer effects. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression is an area of ongoing research .

Neuroprotective Effects

The neuroprotective potential of benzofuran compounds has been explored in the context of neurodegenerative diseases. There is evidence suggesting that this compound could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions such as Alzheimer's disease .

Synthetic Organic Chemistry Applications

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex chemical entities .

Total Synthesis

The synthesis of complex natural products often involves using benzofuran derivatives like this compound as building blocks. Its application in total synthesis has been documented in several studies, showcasing its versatility in constructing intricate molecular architectures .

Materials Science Applications

Polymer Chemistry

In materials science, derivatives of benzofuran have been explored for their potential use in polymer formulations due to their thermal stability and photochemical properties. The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal resistance of the resulting materials .

Photovoltaic Applications

Research into organic photovoltaic materials has identified benzofuran derivatives as promising candidates due to their favorable electronic properties. The integration of this compound into organic solar cells could potentially improve efficiency through better charge transport characteristics .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is not fully understood. it is believed to interact with various molecular targets and pathways. The bromine and methoxy groups may play a role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

4-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)piperidine: Another benzofuran derivative with similar structural features.

Brofaromine: A compound with a benzofuran core, used as a monoamine oxidase inhibitor.

Uniqueness

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. The presence of bromine and methoxy groups enhances its potential as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO with a molecular weight of 269.1 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Target Interaction

Research indicates that compounds structurally similar to this compound exhibit strong binding affinity for serotonin receptors, particularly the 5-HT receptor. This interaction suggests potential applications in neuropharmacology and mood regulation.

Mode of Action

The compound may exert its effects through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions facilitate its bioactivity against various cellular targets.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including this compound. It has been shown to inhibit cell growth in various cancer cell lines:

| Cell Line | IC50 (mM) | Activity |

|---|---|---|

| K562 | 0.1 | High |

| HL-60 | 5.0 | Moderate |

| HeLa | >10 | Low |

The compound induces apoptosis in leukemia cells, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values range from 16 to 64 µg/mL against various strains, indicating moderate efficacy . This suggests potential applications in treating bacterial infections.

Pharmacokinetics

The presence of bromine and methoxy groups may significantly influence the pharmacokinetic profile of the compound. These substituents can affect absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of benzofurans to enhance their biological activities. For instance:

- Study on Derivatives : A series of derivatives were synthesized and tested for their cytotoxic properties against human cancer cells. The results indicated that modifications at specific positions on the benzofuran ring could enhance anticancer activity significantly .

- Pro-Oxidative Effects : Some derivatives were found to increase reactive oxygen species (ROS) levels in cancer cells, contributing to their cytotoxic effects .

Propiedades

IUPAC Name |

1-(7-bromo-5-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)10-4-7-3-8(14-2)5-9(12)11(7)15-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXKRWORVHLLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963778 | |

| Record name | 1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4723-94-8 | |

| Record name | 1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.